molecular formula C12H22N2O B13867971 4-Cyclohexylpiperidine-4-carboxamide

4-Cyclohexylpiperidine-4-carboxamide

Cat. No.: B13867971
M. Wt: 210.32 g/mol
InChI Key: IYERIGDTNAIIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylpiperidine-4-carboxamide is a chemical compound characterized by a piperidine ring substituted with a cyclohexyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylpiperidine-4-carboxamide typically involves the reaction of cyclohexylamine with piperidine-4-carboxylic acid or its derivatives. The reaction is often carried out under mild conditions, using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Cyclohexylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Cyclohexylpiperidine-4-carboxamide is unique due to the presence of both the cyclohexyl group and the carboxamide functional group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

4-cyclohexylpiperidine-4-carboxamide

InChI

InChI=1S/C12H22N2O/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10/h10,14H,1-9H2,(H2,13,15)

InChI Key

IYERIGDTNAIIBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCNCC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.